molecular formula C11H10BrNO B2637022 5-Bromo-8-ethoxyquinoline CAS No. 101422-06-4

5-Bromo-8-ethoxyquinoline

Cat. No.: B2637022
CAS No.: 101422-06-4
M. Wt: 252.111
InChI Key: YWRLGKQWWBICOO-UHFFFAOYSA-N
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Description

5-Bromo-8-ethoxyquinoline is a chemical compound with the molecular formula C11H10BrNO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves bromination reactions . For instance, the synthesis of 5- or 8-bromoisoquinoline derivatives involves the use of bromoisoquinoline derivatives as key intermediates . The synthesis process can be carried out using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with a bromine atom and an ethoxy group attached at the 5th and 8th positions, respectively . The InChI code for this compound is 1S/C11H10BrNO/c1-2-14-10-6-5-9 (12)8-4-3-7-13-11 (8)10/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 252.11 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 5-Bromo-8-ethoxyquinoline and similar compounds have been synthesized and characterized using various methods. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was improved by reducing isolation processes and increasing yield without compromising purity (Nishimura & Saitoh, 2016).
    • Preparation and characterization of 8-hydroxyquinoline derivatives, such as 5-ethoxymethyl-8-hydroxyquinoline, have been carried out. These compounds demonstrate high reactivity due to their charge distribution and molecular structure (Bougharraf et al., 2016).
  • Biological and Pharmaceutical Research :

    • Various quinoline derivatives, including bromoquinolines, have been explored for their anticancer properties. For example, compounds like 6-bromo-5-nitroquinoline showed significant antiproliferative activity against different cancer cell lines (Kul Köprülü et al., 2018).
    • Rhodium(III) complexes with 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline have been synthesized and found to have higher cytotoxicity against tumor cell lines compared to their ligands. These compounds potentially induce apoptosis in cancer cells by disrupting mitochondrial-related mechanisms (Zhang et al., 2016).
  • Material Science and Corrosion Inhibition :

    • Research on 8-hydroxyquinoline derivatives, including compounds like 5-((2-bromoethoxy)methyl)quinolin-8-ol, has shown their effectiveness as acid corrosion inhibitors for mild steel. These compounds demonstrate high inhibitory efficiency and are adsorbed on the metal surface via chemical bonds (Rbaa et al., 2020).
  • Spectroscopy and Chemical Analysis :

    • Studies on the vibrational spectroscopy, geometry, and molecular properties of brominated hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been conducted using Density Functional Theory calculations. These studies provide insights into the molecular stability, bond strength, and charge transfer within these molecules (Lakshmi et al., 2011).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-8-ethoxyquinoline is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols, exploring new applications, and improving the understanding of the biological and pharmacological activities of these compounds .

Mechanism of Action

Target of Action

5-Bromo-8-ethoxyquinoline primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to cell death .

Mode of Action

This compound interacts with bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding prevents the enzymes from performing their essential functions of cutting and rejoining DNA strands. As a result, this compound induces DNA damage and inhibits bacterial replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound can interfere with the bacterial cell cycle, further inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed into the bloodstream and distributed to various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage. This results in the disruption of bacterial cell processes and ultimately cell death. The bactericidal activity of this compound makes it effective against a wide range of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its effectiveness. Additionally, interactions with other drugs or compounds can affect the pharmacokinetics and pharmacodynamics of this compound .

: Source

Properties

IUPAC Name

5-bromo-8-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLGKQWWBICOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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